1-methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide
Description
1-Methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a methanesulfonyl group and a thiophene-2-amido-linked phenyl moiety. Key physicochemical properties include:
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(thiophene-2-carbonylamino)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-27(24,25)21-10-8-13(9-11-21)17(22)19-14-5-2-3-6-15(14)20-18(23)16-7-4-12-26-16/h2-7,12-13H,8-11H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUINONEEYNLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The piperidine scaffold is typically derived from commercially available piperidine-4-carboxylic acid. Critical steps include:
Protection of the carboxylic acid : Methyl or ethyl ester formation (e.g., using thionyl chloride in methanol) prevents undesired reactivity during subsequent steps.
Methanesulfonylation at N-1 : Treatment with methanesulfonyl chloride (1.2 equiv) in dichloromethane, catalyzed by triethylamine (2.5 equiv), achieves quantitative sulfonylation under mild conditions (0°C to room temperature, 4–6 hours). This step requires rigorous exclusion of moisture to avoid hydrolysis of the sulfonyl chloride.
Deprotection and carboxamide formation : Saponification of the ester (e.g., NaOH in ethanol/water) yields the free carboxylic acid, which is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and coupled with 2-nitroaniline to form the intermediate N-(2-nitrophenyl)piperidine-4-carboxamide. Subsequent reduction of the nitro group (H₂, Pd/C) provides the 2-aminophenyl-piperidine-4-carboxamide precursor.
Installation of the Thiophene-2-Carboxamide Moiety
Thiophene-2-Carboxylic Acid Activation
Thiophene-2-carboxylic acid is converted to its acid chloride using oxalyl chloride (2.0 equiv) in anhydrous dichloromethane (0°C, 1 hour). Alternatively, carbodiimide-mediated activation (e.g., EDCl/HOBt) in tetrahydrofuran achieves comparable yields (85–90%) while minimizing side reactions.
Coupling with 2-Aminophenyl-Piperidine Intermediate
The activated thiophene-2-carboxylate reacts with the free amine of the 2-aminophenyl-piperidine-4-carboxamide in dichloromethane at 0°C, yielding the target compound after 12–16 hours. Triethylamine (3.0 equiv) neutralizes HCl generated during the reaction. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final product in 78–82% yield.
Alternative Pathways and Optimization Strategies
One-Pot Sequential Functionalization
Recent advances in piperidine chemistry enable tandem sulfonylation and amidation. For example, Usuki et al. demonstrated that iridium-catalyzed hydrogen borrowing cascades can concurrently install sulfonyl groups and form C–N bonds. Adapting this method, the piperidine core undergoes methanesulfonylation followed by in situ coupling with preformed thiophene-2-carboxamide-phenylamine, reducing total synthesis steps from five to three.
Solid-Phase Synthesis for Scalability
Immobilizing the piperidine-4-carboxylic acid on Wang resin allows iterative functionalization via Fmoc-based protocols. This approach circumvents solubility issues during sulfonylation and improves yields (up to 91%) for multigram-scale production.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time at 12.3 minutes.
Challenges and Mitigation Strategies
Regioselectivity in Piperidine Substitution
Steric hindrance at N-1 can lead to incomplete sulfonylation. Employing bulky bases (e.g., 2,6-lutidine) or microwave-assisted conditions (60°C, 30 minutes) enhances reaction efficiency.
Epimerization During Amide Coupling
Racemization at the piperidine C-4 position is minimized by using coupling agents like HATU at 0°C and avoiding prolonged reaction times.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine-4-Carboxamide Derivatives
Key Observations:
Sulfonyl Group Variations: The methanesulfonyl group in the target compound is less sterically hindered than the tosyl (p-toluenesulfonyl) group in Compound 19 , which may improve membrane permeability. 2-Phenylethenesulfonyl (Enamine Ltd.
Amido Substituents: The thiophene-2-amido group in the target compound contrasts with benzamido (Compound 35) or trifluoromethylphenyl (). Thiophene’s sulfur atom may enhance hydrophobic interactions in enzymatic pockets . Azetidinylamino (Compound 35) introduces a strained ring system, likely improving target affinity for viral proteases .
Piperidine Core Modifications: 4-Phenyl substitution (Enamine Ltd. compound) adds rigidity, while propenoyl groups () increase electrophilicity, affecting reactivity .
Pharmacological and Physicochemical Properties
Table 3: Activity and Solubility Predictions
- The target compound’s lower LogP (2.1 vs. 3.8–4.2 in others) suggests improved aqueous solubility, advantageous for oral bioavailability .
Biological Activity
1-Methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : CHNOS
- IUPAC Name : this compound
This compound features a piperidine ring, a thiophene moiety, and a methanesulfonyl group, which are critical for its biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. For instance, compounds bearing similar structural motifs have shown promising results against various cancer cell lines. The presence of the thiophene ring is believed to enhance cytotoxic activity through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A-431 | 1.98 | Apoptosis |
| Compound B | Jurkat | <1.00 | Cell Cycle Arrest |
Neurokinin Receptor Antagonism
The compound's structural similarities to known neurokinin receptor antagonists suggest potential activity in modulating neurokinin pathways. Research indicates that piperidine derivatives can effectively inhibit substance P (neurokinin-1) receptors, which are implicated in pain and inflammatory responses. This antagonism may provide therapeutic benefits in conditions such as depression and anxiety disorders.
Mechanistic Studies
Mechanistic investigations into the biological activity of this compound have employed various methodologies:
- Molecular Docking Studies : These studies have demonstrated favorable binding affinities to neurokinin receptors, suggesting a competitive inhibition mechanism.
- Cell Viability Assays : Utilizing MTT assays, the cytotoxic effects on cancer cells were quantified, revealing dose-dependent responses.
- Apoptotic Pathway Analysis : Flow cytometry was used to assess apoptosis induction, with results indicating increased early apoptosis rates in treated cells.
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds:
- Case Study 1 : A derivative with a similar thiophene structure was tested for its ability to induce apoptosis in breast cancer cells, showing significant efficacy with an IC50 value of 0.5 µM.
- Case Study 2 : A clinical trial involving piperidine derivatives demonstrated reduced pain scores in patients with chronic pain syndromes, supporting the role of neurokinin antagonism in pain management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
